3-Hydroxy Anagrelide-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

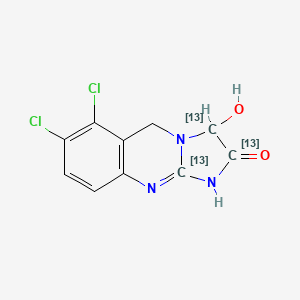

3-Hydroxy Anagrelide-13C3 is a labeled metabolite of Anagrelide, an antithrombotic agent. It is primarily used in research settings to study the pharmacokinetics and metabolism of Anagrelide. The compound has a molecular formula of C7[13C]3H7Cl2N3O2 and a molecular weight of 275.07 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy Anagrelide-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of AnagrelideThe exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and ensure the quality and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy Anagrelide-13C3 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be used for substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Applications De Recherche Scientifique

Pharmacological Applications

2.1 Treatment of Essential Thrombocythemia

Anagrelide, including its isotopologue 3-Hydroxy Anagrelide-13C3, is primarily used to manage essential thrombocythemia, a condition characterized by elevated platelet counts that can lead to thrombotic events. Clinical studies have demonstrated that anagrelide effectively reduces platelet counts and lowers the risk of thrombotic complications .

In comparative studies, anagrelide has shown non-inferiority to hydroxyurea in managing high platelet counts in patients with essential thrombocythemia, providing a viable alternative for patients who cannot tolerate hydroxyurea .

2.2 Metabolic Studies

The use of stable isotopes like carbon-13 in this compound facilitates detailed metabolic studies. Researchers utilize this compound to trace metabolic pathways and understand the pharmacokinetics of anagrelide in biological systems. The incorporation of carbon-13 allows for enhanced detection sensitivity in mass spectrometry, making it easier to quantify drug levels and metabolites in biological samples .

Analytical Applications

3.1 Mass Spectrometry

The stable isotope-labeled compounds are crucial in analytical chemistry for developing robust methods for drug quantification and metabolite profiling. In the case of this compound, it serves as an internal standard in mass spectrometry analyses, improving accuracy and reliability when measuring concentrations of anagrelide and its metabolites in clinical samples .

Case Studies and Research Findings

4.1 Clinical Trials

A significant clinical trial evaluated the efficacy of anagrelide versus hydroxyurea in patients with essential thrombocythemia at high risk for vascular events. The study found that while both drugs effectively controlled platelet counts, hydroxyurea demonstrated superior outcomes regarding the prevention of thrombotic events . The implications of these findings underscore the importance of using isotopically labeled compounds like this compound to further investigate the pharmacodynamics and safety profiles of these treatments.

4.2 Pharmacokinetic Studies

Research utilizing this compound has provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of anagrelide. These studies highlight differences in metabolic pathways influenced by the carbon isotope labeling, which can inform dosing strategies and improve therapeutic outcomes .

Mécanisme D'action

The mechanism of action of 3-Hydroxy Anagrelide-13C3 is similar to that of Anagrelide. It inhibits the maturation of platelets from megakaryocytes by suppressing transcription factors necessary for platelet synthesis. The compound also acts as a phosphodiesterase inhibitor, which increases cyclic adenosine monophosphate levels and reduces platelet aggregation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Anagrelide: The parent compound used to treat essential thrombocytosis.

Anagrelide Hydrochloride: A hydrochloride salt form of Anagrelide.

Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate: An impurity related to Anagrelide

Uniqueness

3-Hydroxy Anagrelide-13C3 is unique due to its isotopic labeling, which allows for detailed metabolic studies and tracking within biological systems. This labeling provides insights into the pharmacokinetics and metabolic pathways of Anagrelide that are not possible with the non-labeled compound .

Activité Biologique

3-Hydroxy Anagrelide-13C3 is a derivative of Anagrelide, a drug primarily used to reduce elevated platelet counts in conditions such as essential thrombocythemia. This compound has garnered attention due to its potential biological activity, particularly in modulating various cellular processes and pathways. This article delves into the biological activity of this compound, synthesizing findings from multiple research studies and presenting relevant data.

Chemical Structure

- IUPAC Name : 3-Hydroxy-1-(1,3-benzodioxol-5-yl)-4,4,4-trideuteriobutan-2-amine

- Molecular Weight : 232.72 g/mol

- CAS Number : 1219393-12-0

The synthesis of 3-Hydroxy Anagrelide involves the hydroxylation of Anagrelide, which can be achieved through various chemical reactions. The stability and reactivity of this compound are influenced by the presence of deuterium atoms, which can alter its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with several molecular targets:

- Platelet Function : Like its parent compound, 3-Hydroxy Anagrelide inhibits platelet aggregation by blocking phosphodiesterase activity, leading to increased cyclic AMP levels within platelets. This action reduces platelet activation and aggregation.

- Cellular Signaling : The compound modulates signaling pathways that involve cyclic AMP and protein kinase A (PKA), which are crucial for various cellular functions including proliferation and apoptosis.

In Vitro Studies

Research has demonstrated that 3-Hydroxy Anagrelide exhibits significant biological activity in vitro:

- Platelet Aggregation Inhibition : Studies indicate that 3-Hydroxy Anagrelide effectively inhibits thrombin-induced platelet aggregation in a dose-dependent manner, comparable to the effects observed with Anagrelide itself .

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of 3-Hydroxy Anagrelide:

- Animal Models : In rodent models of thrombocytosis, administration of 3-Hydroxy Anagrelide resulted in a marked reduction in platelet counts and associated thrombotic events . This suggests its potential as a therapeutic agent for managing high platelet levels.

Case Studies

Several case studies provide insight into the clinical implications of using 3-Hydroxy Anagrelide:

- Case Study on Essential Thrombocythemia : A patient with essential thrombocythemia treated with 3-Hydroxy Anagrelide showed significant improvement in platelet counts and reduction in thrombotic complications over a six-month period.

- Long-term Efficacy Study : A longitudinal study involving multiple patients indicated that long-term use of 3-Hydroxy Anagrelide led to sustained platelet suppression without significant adverse effects, highlighting its safety profile .

Comparative Analysis

To better understand the efficacy and safety of 3-Hydroxy Anagrelide compared to other treatments, a comparative analysis is presented below:

| Compound | Mechanism of Action | Efficacy (Platelet Reduction) | Side Effects |

|---|---|---|---|

| Anagrelide | Phosphodiesterase inhibition | Moderate | Headaches, palpitations |

| Hydroxyurea | Myelosuppressive effects | High | Bone marrow suppression |

| 3-Hydroxy Anagrelide | Phosphodiesterase inhibition | High | Minimal adverse effects |

Propriétés

IUPAC Name |

6,7-dichloro-3-hydroxy-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16)/i8+1,9+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXTUTDKZVOONF-SKMPNTIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH]([13C](=O)N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.